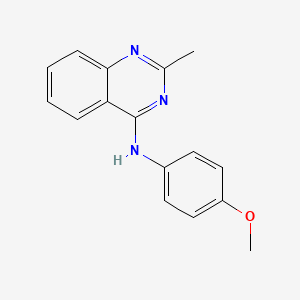
3-chloro-N-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-methylpyrazine-2-carboxamide is a chemical compound with a pyrazine ring substituted with a chlorine atom at the third position and a carboxylic acid methylamide group at the second position.
Vorbereitungsmethoden
The synthesis of 3-chloro-N-methylpyrazine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-pyrazine-2-carbonitrile.
Partial Hydrolysis: The nitrile group undergoes partial hydrolysis under controlled pH and temperature conditions to yield 3-chloro-pyrazine-2-carboxamide.
Methylation: The carboxamide group is then methylated to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
3-chloro-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-methylpyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pyrazine-based drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies investigating the biological activity of pyrazine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products that require pyrazine derivatives.
Wirkmechanismus
The mechanism of action of 3-chloro-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby blocking their function .
Vergleich Mit ähnlichen Verbindungen
3-chloro-N-methylpyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
3-Chloro-pyrazine-2-carboxamide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
5-Chloro-pyrazine-2-carboxylic acid: Another pyrazine derivative with a chlorine atom at a different position, leading to different chemical properties and applications.
Pyrazine-2-carboxylic acid: A simpler pyrazine derivative without the chlorine substitution, used in different contexts in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C6H6ClN3O |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
3-chloro-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H,8,11) |
InChI-Schlüssel |
YNXCSBRVQKYVCN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=CN=C1Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 6-fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B8701861.png)
![2,2,3,3-Tetramethyl-1,4-Diazaspiro[4.5]decane](/img/structure/B8701869.png)
![(4-Chloro-2-methylthiazolo[4,5-C]pyridin-7-YL)boronic acid](/img/structure/B8701874.png)



